
3-Cyclohexene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1,2-diol: is an organic compound with the molecular formula C6H10O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dihydroxylation of Cyclohexene: One common method for preparing 3-Cyclohexene-1,2-diol is the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction typically occurs in an aqueous medium and results in the formation of the diol.
Hydrolysis of Cyclohexene Oxide: Another method involves the hydrolysis of cyclohexene oxide in the presence of an acid or base catalyst. This reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of cyclohexene oxide due to its efficiency and scalability. The reaction is typically carried out under controlled conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Cyclohexene-1,2-diol can undergo oxidation reactions to form various products, including cyclohexane-1,2-dione and other oxygenated compounds.
Reduction: The compound can be reduced to form cyclohexane-1,2-diol.
Substitution: It can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Cyclohexane-1,2-dione, cyclohexane-1,2-diol.
Reduction: Cyclohexane-1,2-diol.
Substitution: Halogenated cyclohexene derivatives, among others.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyclohexene-1,2-diol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential biological activities and interactions with enzymes and other biomolecules. It may serve as a model compound for studying diol-containing molecules in biological systems.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1,2-diol in chemical reactions involves the interaction of its hydroxyl groups with various reagents. For example, in oxidation reactions, the hydroxyl groups are oxidized to form carbonyl compounds. In reduction reactions, the hydroxyl groups can be reduced to form alcohols. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2-diol: Similar in structure but lacks the double bond present in 3-Cyclohexene-1,2-diol.
Cyclohexene oxide: An epoxide that can be hydrolyzed to form this compound.
Cyclohexane-1,2-dione: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups on the cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
34780-00-2 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1,3,5-8H,2,4H2 |
InChI-Schlüssel |
GRRYTPLUXFDFCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
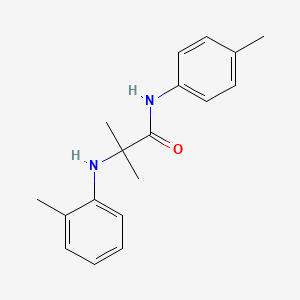
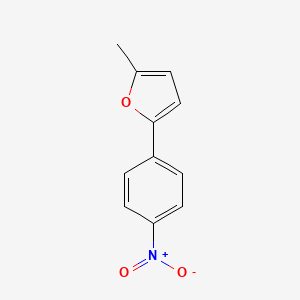
![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)

![2-amino-5-(1,3-benzodioxol-5-yl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B14135778.png)
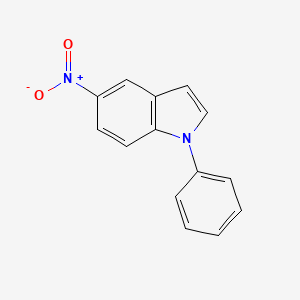
![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
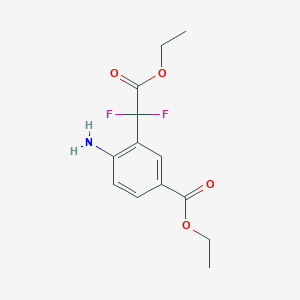
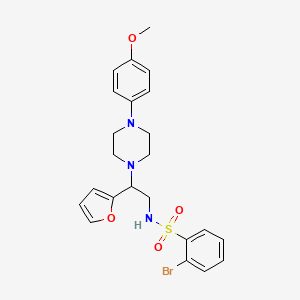


![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
